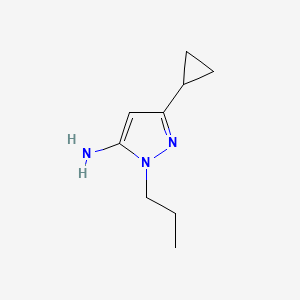

3-cyclopropyl-1-propyl-1H-pyrazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-2-propylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-2-5-12-9(10)6-8(11-12)7-3-4-7/h6-7H,2-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGKCEMXHYSGMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Cyclopropyl 1 Propyl 1h Pyrazol 5 Amine

Strategies for Pyrazole (B372694) Ring Formation

The synthesis of the pyrazole core is a foundational step, with various methods developed to ensure high yields and correct isomeric forms. The primary challenge lies in controlling the arrangement of substituents on the heterocyclic ring.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives and Carbonyl Precursors

The most established and versatile method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dielectrophilic compound and a hydrazine derivative. nih.govmdpi.comresearchgate.net This approach, often referred to as the Knorr pyrazole synthesis, is a straightforward route to polysubstituted pyrazoles. beilstein-journals.org For the synthesis of the 3-cyclopropyl-pyrazol-5-amine core, the key starting materials are a cyclopropyl-substituted β-ketonitrile and hydrazine.

The reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. researchgate.net Specifically, to obtain the 5-amino-3-cyclopropyl-1H-pyrazole scaffold, the cyclocondensation between 3-cyclopropyl-3-oxopropanenitrile (B32227) and hydrazine hydrate (B1144303) is a common strategy. The nitrile group in the β-ketonitrile precursor leads to the formation of a 5-aminopyrazole. mdpi.com The reaction typically proceeds by initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. evitachem.com

The versatility of this method allows for the use of various substituted hydrazines to introduce different groups at the N1 position directly, although for the synthesis of the core 3-cyclopropyl-1H-pyrazol-5-amine, unsubstituted hydrazine is used. nih.govmdpi.com

Table 1: Representative Cyclocondensation for 5-Aminopyrazole Formation

| Cyclopropane (B1198618) Precursor | Hydrazine | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(1-Phenylcyclopropyl)-3-oxopropanenitrile | Phenylhydrazine | EtOH, reflux, 12 h | 85–93 | evitachem.com |

Note: The table includes a closely related example to illustrate the methodology's effectiveness.

Regioselective Annulation Approaches to the Pyrazole Core

A significant challenge in pyrazole synthesis from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines is the potential formation of two regioisomers. mdpi.combeilstein-journals.org Regioselective annulation strategies are therefore crucial for ensuring the synthesis of the desired isomer. When starting with 3-cyclopropyl-3-oxopropanenitrile and hydrazine, the resulting product is 3-cyclopropyl-1H-pyrazol-5-amine (which exists in tautomeric equilibrium with 5-cyclopropyl-1H-pyrazol-3-amine). The numbering of the pyrazole ring is determined after considering the substitution pattern.

Several modern synthetic methods have been developed to achieve high regioselectivity. These include:

Reaction of α,β-alkynic hydrazones: Electrophilic cyclization of α,β-alkynic hydrazones, often mediated by catalysts, can proceed with excellent regioselectivity. nih.gov

Cycloaddition of Diazo Compounds: 1,3-dipolar cycloaddition reactions between diazo compounds and alkynes are a powerful tool for constructing the pyrazole ring. nih.govmdpi.com The regioselectivity can be controlled by the electronic and steric properties of the substituents on both the diazo compound and the alkyne.

Tosylhydrazine Chemistry: The use of N-tosylhydrazones as precursors allows for highly regioselective pyrazole synthesis. acs.org The tosyl group can act as a leaving group, facilitating aromatization under specific reaction conditions. beilstein-journals.org

For instance, a one-pot, three-component reaction involving an aldehyde, tosylhydrazine, and a terminal alkyne can yield 1,3,5-disubstituted pyrazoles with high regiocontrol. organic-chemistry.org Adapting such a method would require a cyclopropyl-substituted alkyne to build the desired 3-cyclopropylpyrazole structure.

Development of Novel Catalytic Synthetic Routes

To improve efficiency, sustainability, and selectivity, various catalytic systems have been developed for pyrazole synthesis. These methods often operate under milder conditions and offer access to a broader range of functionalized pyrazoles.

Transition-Metal Catalysis: Metals like copper, nickel, and gold have been employed to catalyze pyrazole formation. Nickel-based heterogeneous catalysts have been used for the one-pot condensation of hydrazines, ketones, and aldehydes. mdpi.com Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones is another route to pyrazole derivatives. organic-chemistry.org Rhodium and copper catalysts have also been used in annulation strategies. evitachem.com

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and efficient pathway for synthesizing polysubstituted pyrazoles from hydrazine and various Michael acceptors, using air as the terminal oxidant. organic-chemistry.org

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been utilized in asymmetric cycloaddition reactions to produce chiral pyrazole-containing molecules, highlighting the potential for creating complex and stereodefined structures. acs.org

Table 2: Examples of Catalytic Pyrazole Synthesis

| Catalytic System | Reactants | Key Features | Reference |

|---|---|---|---|

| Nickel-based heterogeneous catalyst | Hydrazine, acetophenone (B1666503) derivatives, aldehydes | One-pot, room temperature, reusable catalyst | mdpi.com |

| Visible light, photoredox catalyst | Hydrazine, Michael acceptors | Mild conditions, uses air as oxidant | organic-chemistry.org |

Selective N-Alkylation and Functionalization at the Pyrazole N1 Position

Once the 3-cyclopropyl-1H-pyrazol-5-amine core is synthesized, the next critical step is the selective introduction of the propyl group at the N1 position. This transformation must overcome the challenge of regioselectivity due to the two available nitrogen atoms in the pyrazole ring.

Introduction of the Propyl Group at N1

The alkylation of the pyrazole nitrogen is typically achieved by reacting the parent heterocycle with an alkylating agent. For the synthesis of 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine, 3-cyclopropyl-1H-pyrazol-5-amine is treated with a propylating agent.

Common methods include:

Alkylation with Alkyl Halides: The most traditional method involves the deprotonation of the pyrazole nitrogen with a base (e.g., NaH, K₂CO₃) followed by nucleophilic substitution with an alkyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. semanticscholar.org

Alkylation with Trichloroacetimidates: A newer method utilizes O-propyl trichloroacetimidate (B1259523) as the alkylating agent under Brønsted acid catalysis. This approach avoids the need for strong bases and can offer good yields. semanticscholar.orgmdpi.com

Biocatalytic Alkylation: An innovative enzymatic approach uses engineered methyltransferases to achieve pyrazole alkylation. A two-enzyme cascade can utilize simple haloalkanes, including those with propyl groups, to generate a non-natural cosubstrate, which an engineered transferase then uses to alkylate the pyrazole with high selectivity. nih.govresearchgate.net

Stereocontrol and Regioselectivity in N1-Alkylation

For an unsymmetrical pyrazole like 3-cyclopropyl-1H-pyrazol-5-amine, alkylation can potentially occur at either N1 (adjacent to the C5-amine) or N2 (adjacent to the C3-cyclopropyl group). Achieving high regioselectivity for N1-alkylation is paramount.

The outcome of the alkylation is generally governed by steric and electronic factors.

Steric Hindrance: The bulkier substituent on the pyrazole ring typically directs the incoming alkyl group to the less sterically hindered nitrogen atom. In the case of 3-cyclopropyl-1H-pyrazol-5-amine, the cyclopropyl (B3062369) group at C3 is more sterically demanding than the amino group at C5. Consequently, alkylation is strongly favored at the N1 position. semanticscholar.orgmdpi.com Systematic studies on 3-substituted pyrazoles have shown that N1-alkylation is generally preferred, a selectivity that can be enhanced by using bulkier alkylating agents or specific solvent systems like DMSO with K₂CO₃. researchgate.netfigshare.com

Catalyst-Controlled Selectivity: As mentioned, enzymatic catalysis offers an exceptional level of control, achieving regioselectivity often greater than 99%. nih.gov This method provides a "regiodivergent" platform where different enzyme variants could potentially target either nitrogen, although N1-alkylation is the focus here.

Reaction Conditions: The choice of base, solvent, and temperature can also influence the N1/N2 ratio of the products. For example, catalyst-free Michael addition reactions have been shown to provide excellent N1-selectivity for pyrazole alkylation. researchgate.netacs.org

Table 3: Regioselectivity in N-Alkylation of Pyrazoles

| Method | Alkylating Agent | Conditions | Regioselectivity (N1/N2) | Key Factor | Reference |

|---|---|---|---|---|---|

| Acid Catalysis | Trichloroacetimidates | Camphorsulfonic acid | Major product is N1 | Steric control | semanticscholar.orgmdpi.com |

| Base-mediated | Alkyl Halides | K₂CO₃ / DMSO | High N1 selectivity | Steric hindrance | figshare.com |

| Biocatalysis | Haloalkanes | Engineered enzymes | >99:1 | Enzyme specificity | nih.gov |

Introduction of the Cyclopropyl Moiety at C3

The incorporation of a cyclopropyl group at the C3 position of the pyrazole ring is a critical step that can be achieved either by starting with a cyclopropyl-bearing precursor or by attaching the group to a pre-existing heterocyclic core.

The most prevalent and versatile strategy for synthesizing 5-aminopyrazoles involves the condensation of a β-ketonitrile with a substituted hydrazine. beilstein-journals.orgnih.gov In this approach, the cyclopropyl group is introduced via a precursor molecule, specifically a cyclopropyl-substituted β-ketonitrile. The key intermediate for the synthesis of the target compound is 3-cyclopropyl-3-oxopropanenitrile.

This precursor is then reacted with the appropriate hydrazine, in this case, propylhydrazine (B1293729), to form the pyrazole ring through a cyclocondensation reaction. The reaction proceeds via the nucleophilic attack of the hydrazine on the ketone, followed by an intramolecular cyclization where the other nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole. nih.gov A well-documented example involves the cyclization of 1-(4-methoxybenzyl)hydrazine with 3-cyclopropyl-3-oxopropanenitrile in the presence of sodium ethoxide to yield 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine. tandfonline.com This general strategy highlights the importance of the synthesis of the initial β-ketonitrile.

Table 1: Synthesis of this compound via Precursor

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Cyclopropyl methyl ketone, Diethyl carbonate | Sodium hydride (NaH) | Ethyl 3-cyclopropyl-3-oxopropanoate |

| 2 | Ethyl 3-cyclopropyl-3-oxopropanoate | Ammonia (NH₃), then a dehydrating agent (e.g., P₂O₅) | 3-Cyclopropyl-3-oxopropanenitrile |

Note: This table represents a general, plausible synthetic route based on established pyrazole synthesis methodologies.

An alternative to building the pyrazole ring with the cyclopropyl group already in place is the direct cyclopropylation of a pre-formed pyrazole core. This approach is considered a late-stage functionalization. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose.

Specifically, the direct cyclopropylation of heterocycles like 1,3-azoles can be achieved using a simple palladium catalyst. nih.gov This method involves the reaction of a halogenated pyrazole (e.g., 3-iodo-1-propyl-1H-pyrazol-5-amine) with a cyclopropylating agent, such as cyclopropylboronic acid or a cyclopropyl halide. The reaction mechanism is believed to proceed through a concerted oxidative addition of the cyclopropyl-halide bond to the palladium(0) complex, ensuring that the stereochemistry of the cyclopropane ring is retained. nih.gov This avoids the formation of cyclopropyl radicals, which could lead to ring-opening and side products.

Table 2: Comparison of Methodologies for C3-Cyclopropyl Introduction

| Methodology | Description | Advantages | Disadvantages |

|---|---|---|---|

| Precursor Synthesis | Cyclocondensation of a cyclopropyl-β-ketonitrile with propylhydrazine. nih.govtandfonline.com | High regioselectivity, often operationally simple, utilizes common and robust reactions. evitachem.com | Requires synthesis of the specific cyclopropyl precursor, which may involve multiple steps. |

Synthetic Transformations Involving the 5-Amine Moiety in Pyrazole Synthesis

The 5-amino group of the pyrazole ring is a versatile functional handle that can be readily transformed into a variety of other substituents, allowing for the synthesis of diverse derivatives. beilstein-journals.org The nucleophilicity of the amine allows it to participate in numerous reactions. beilstein-journals.orgresearchgate.net

One of the most common transformations is acylation . The 5-amino group can react with various acylating agents, such as acid chlorides or anhydrides, in the presence of a base to form the corresponding amides. For instance, reacting 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine with substituted aromatic acid chlorides in dichloromethane (B109758) (DCM) with triethylamine (B128534) yields a series of N-substituted benzamides. tandfonline.comnih.gov A patent for related compounds lists numerous amide derivatives prepared from 3-cyclopropyl-1H-pyrazol-5-amine, highlighting the broad applicability of this reaction. google.com

The 5-amino group can also be used as a precursor for creating fused heterocyclic systems. Through diazotization followed by reaction with other reagents, the amine can be converted into a diazonium salt, which is a key intermediate. For example, 5-aminopyrazoles are used in multi-component reactions with aldehydes and other nucleophiles to construct fused pyrazolo[3,4-b]pyridines. beilstein-journals.org

Furthermore, the amine moiety can participate in metal-catalyzed coupling reactions. Copper-catalyzed oxidative dimerization of 5-aminopyrazoles has been shown to produce dipyrazole-fused pyridazines and pyrazines through direct C-H/N-H bond coupling. mdpi.com The amine group can also be converted to an azide, which can then undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to form triazole-pyrazole hybrids. nih.govkit.edu

Table 3: Key Transformations of the 5-Amino Group

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Acylation | Acid Chlorides (R-COCl), Base (e.g., Et₃N) | N-Acyl Pyrazoles | nih.govtandfonline.com |

| Diazotization | Sodium Nitrite (NaNO₂), Acid (e.g., HCl) | Pyrazole Diazonium Salts | beilstein-journals.org |

| Multicomponent Reaction | Aldehydes, β-Ketonitriles | Fused Pyrazolo[3,4-b]pyridines | beilstein-journals.org |

| Oxidative Coupling | Cu(I) or Cu(II) Catalyst, Oxidant | Dipyrazole-fused heterocycles | mdpi.com |

Gram-Scale Synthesis Protocols for Efficient Production

The transition from laboratory-scale synthesis to efficient gram-scale production is crucial for the practical application of a chemical compound. For this compound, scalable protocols would likely rely on robust and high-yielding reactions. The condensation of a β-ketonitrile with a hydrazine is a strong candidate for large-scale synthesis due to its general reliability. beilstein-journals.orgnih.gov

Published research has demonstrated the feasibility of gram-scale synthesis for related 5-aminopyrazole derivatives without a decrease in yield or enantioselectivity, indicating the robustness of the underlying chemistry. researchgate.net For example, the synthesis of aminopyrazole intermediates on a multigram scale has been reported using microwave-assisted organic synthesis (MAOS), which can offer advantages in terms of reaction time and efficiency. researchgate.net

A scalable synthesis would prioritize readily available starting materials and minimize the number of purification steps. A potential gram-scale route would involve the optimized, one-pot or telescoped synthesis of 3-cyclopropyl-3-oxopropanenitrile, followed by its condensation with propylhydrazine under conditions designed to maximize yield and facilitate product isolation, for instance, through crystallization. The development of scalable routes for related building blocks, such as O-cyclopropyl hydroxylamines, further underscores that chemistries involving the cyclopropyl group can be adapted for larger-scale production. rsc.org

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Propylhydrazine |

| 3-Cyclopropyl-3-oxopropanenitrile |

| 1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine |

| Sodium ethoxide |

| 1-(4-Methoxybenzyl)hydrazine |

| Cyclopropyl methyl ketone |

| Diethyl carbonate |

| Sodium hydride |

| Ethyl 3-cyclopropyl-3-oxopropanoate |

| Ammonia |

| 3-Iodo-1-propyl-1H-pyrazol-5-amine |

| Cyclopropylboronic acid |

| N-(1,3-Diaryl-1H-pyrazol-5-yl)benzamide |

| Triethylamine |

| Pyrazolo[3,4-b]pyridines |

| Dipyrazole-fused pyridazines |

| Dipyrazole-fused pyrazines |

| Triazole-pyrazole hybrids |

Chemical Reactivity and Derivatization of 3 Cyclopropyl 1 Propyl 1h Pyrazol 5 Amine

Reactions at the Amine Functionality (C5-NH2)

The primary amine at the C5 position is a key functional handle for derivatization, behaving as a potent nucleophile. This allows for a wide range of modifications, including the formation of amides, imines, and other related structures.

The C5-amino group readily undergoes nucleophilic acylation when treated with acylating agents such as acid chlorides or anhydrides to form stable carboxamide derivatives. This reaction is fundamental in medicinal chemistry for creating diverse libraries of compounds. Research on analogous structures, such as 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, demonstrates that these reactions proceed efficiently. researchgate.netresearchgate.net In a typical procedure, the pyrazol-5-amine is reacted with a substituted benzoyl chloride in the presence of a base, like pyridine (B92270) or triethylamine (B128534), in a suitable solvent to yield the corresponding N-benzoyl-pyrazol-5-amine (benzamide). researchgate.netresearchgate.net

The reaction is versatile, accommodating a wide range of substituents on the acylating agent. This allows for the systematic modification of the molecule's properties. Below is a table summarizing the synthesis of various benzamide (B126) derivatives from a closely related aminopyrazole analog. researchgate.net

Table 1: Synthesis of Benzamide Derivatives via Nucleophilic Acylation

| Acylating Agent | Product |

|---|---|

| Benzoyl chloride | N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)benzamide |

| 4-Chlorobenzoyl chloride | 4-Chloro-N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)benzamide |

| 4-Methylbenzoyl chloride | N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-4-methylbenzamide |

| 4-Methoxybenzoyl chloride | 4-Methoxy-N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)benzamide |

Data derived from the synthesis using 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine as the starting material. researchgate.net

The primary amine of 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine can participate in condensation reactions with various carbonyl compounds, including aldehydes and ketones. researchgate.net This reaction typically involves heating the two reactants in a solvent like ethanol (B145695) or methanol, often with an acid or base catalyst, to form a C=N double bond through the elimination of a water molecule. mdpi.com These reactions are fundamental for synthesizing a broad class of derivatives. researchgate.net

A direct consequence of the condensation reaction is the formation of Schiff bases (also known as imines or azomethines). researchgate.netscispace.com These compounds, characterized by the R₂C=NR' moiety, are significant in coordination chemistry and as intermediates for further synthetic transformations. Studies on various 5-aminopyrazole derivatives show they react smoothly with aromatic and aliphatic aldehydes to produce the corresponding Schiff bases in good yields. researchgate.netarkat-usa.org For instance, reacting 1-aryl-3-methyl-5-aminopyrazoles with various aldehydes under microwave irradiation is an efficient method for generating complex heterocyclic systems, which proceeds through an initial Schiff base formation. arkat-usa.org

Table 2: Examples of Schiff Base Formation from Analogous Aminopyrazoles

| Aminopyrazole Reactant | Aldehyde Reactant | Reaction Conditions | Resulting Structure Type |

|---|---|---|---|

| 4-Amino-1,5-dimethyl-2-phenylpyrazol-3-one | Cinnamaldehyde | Ethanol, Reflux | Pyrazole-imine |

| 1-Aryl-3-methyl-5-aminopyrazole | Benzaldehyde | Microwave | Intermediate Schiff base leading to dipyrazolo[3,4-b:4',3'-e]pyridine |

*Note: This example shows the reverse reaction, where a pyrazole (B372694) aldehyde reacts with an amine, illustrating the versatility of the condensation. scispace.com

Electrophilic Aromatic Substitution on the Pyrazole Ring (C4 Position)

The pyrazole ring is an aromatic heterocycle, and its reactivity in electrophilic aromatic substitution (EAS) is heavily influenced by its substituents. The C5-amino group is a powerful activating group, directing electrophiles to the ortho and para positions. In the context of the 1,3,5-substituted pyrazole ring, the C4 position is electronically analogous to the para position relative to the C5-amino group, making it the primary site for electrophilic attack.

Direct halogenation of the pyrazole ring at the C4 position is a well-documented transformation for activated pyrazol-5-amine systems. beilstein-archives.org The electron-donating nature of the amino group makes the C4-H bond susceptible to replacement by an electrophilic halogen source. Studies on 3-aryl-1H-pyrazol-5-amines have demonstrated that reagents like N-bromosuccinimide (NBS), N-iodosuccinimide (NIS), and N-chlorosuccinimide (NCS) can efficiently and regioselectively halogenate the C4 position. beilstein-archives.org The reaction often proceeds under mild conditions, for example, by stirring the substrate with the halogenating agent in a solvent like dimethyl sulfoxide (B87167) (DMSO) at room temperature. beilstein-archives.org This method avoids the use of harsh metallic catalysts and provides direct access to 4-halo-pyrazol-5-amines, which are valuable precursors for cross-coupling reactions. beilstein-archives.org

Table 3: C4-Halogenation of Activated Pyrazol-5-Amine Analogs

| Substrate (1-Tosyl-3-phenyl-1H-pyrazol-5-amine) | Halogenating Agent | Solvent | Product |

|---|---|---|---|

| 1a | NBS (N-Bromosuccinimide) | DMSO | 4-Bromo-1-tosyl-3-phenyl-1H-pyrazol-5-amine |

| 1a | NIS (N-Iodosuccinimide) | DMSO | 4-Iodo-1-tosyl-3-phenyl-1H-pyrazol-5-amine |

Data derived from reactions on analogous 3-aryl-1H-pyrazol-5-amines. beilstein-archives.org

While specific studies on the nitration and sulfonation of this compound are not extensively reported, the outcomes can be predicted from the general principles of electrophilic aromatic substitution on pyrazoles. nih.gov The pyrazole ring itself is susceptible to electrophilic attack, and the strong activating effect of the C5-amino group further enhances this reactivity, directing substitution to the C4 position. nih.govub.edu

Nitration: Nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). beilstein-journals.org For this compound, this reaction is expected to yield 3-cyclopropyl-4-nitro-1-propyl-1H-pyrazol-5-amine. However, it is important to note that with highly activated systems, reactions can sometimes be difficult to control, and side reactions, such as N-nitration, are possible. nih.gov

Sulfonation: Sulfonation is generally carried out using fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in H₂SO₄). beilstein-journals.org The electrophile is protonated SO₃. This reaction is expected to introduce a sulfonic acid group (-SO₃H) at the C4 position, yielding 5-amino-3-cyclopropyl-1-propyl-1H-pyrazole-4-sulfonic acid. As with nitration, the high reactivity of the substrate requires careful control of reaction conditions to ensure selective C4-sulfonation.

Mechanistic Investigations of C4 Functionalization

The C4 position of the pyrazole ring in this compound is the most nucleophilic carbon, making it a prime target for electrophilic substitution. encyclopedia.pub Mechanistic studies on related aminopyrazole systems have elucidated the pathways for introducing functional groups at this position.

Halogenation is a common C4 functionalization reaction. The direct chlorination or bromination of pyrazoles can be achieved with reagents like chlorine (Cl₂), bromine (Br₂), N-chlorosuccinimide (NCS), or N-bromosuccinimide (NBS). nih.gov The mechanism for these reactions generally involves the electrophilic attack of the halogen on the electron-rich C4 position of the pyrazole ring. nih.gov For highly basic N-unsubstituted pyrazoles, the iodination mechanism may proceed via a C-I adduct formed after protonation of the N2 nitrogen and attack of hypoiodous acid (HOI) on the C4 carbon. nih.gov

In the context of 5-aminopyrazoles, oxidative coupling reactions can also lead to C4 functionalization. For instance, an oxidative dehydrogenative coupling using tert-butyl hydroperoxide (TBHP) and iodine involves C4 iodination. A proposed mechanism suggests the formation of an imine cation which tautomerizes to an iodo-substituted enamine. This intermediate then forms a radical cation, leading to the final coupled product. nih.gov

Transition metal-catalyzed C-H activation offers another sophisticated route for C4 functionalization. Rhodium(III)-catalyzed annulation reactions, for example, proceed via cyclometalation at the pyrazole C4 position, followed by insertion of a coupling partner like an alkyne and subsequent reductive elimination. evitachem.com

Table 1: Representative C4 Functionalization Reactions on Pyrazole Scaffolds

| Reaction Type | Reagents | Proposed Mechanistic Step | Reference(s) |

|---|---|---|---|

| Chlorination | Cl₂, CCl₄ | Electrophilic attack of Cl⁺ on C4 | nih.gov |

| Bromination | Br₂, CH₂Cl₂ | Electrophilic attack of Br⁺ on C4 | nih.gov |

| Iodination/Coupling | I₂, TBHP, EtOH | Formation of iodo-substituted enamine radical cation | nih.gov |

Reactions Involving the N1-Propyl Group

The N1-propyl group is generally less reactive than the pyrazole ring itself or the C5-amino group. However, specific conditions can be employed to achieve its transformation.

Oxidative Transformations of the Alkyl Chain

While the primary sites of oxidation on N-substituted 3-aminopyrazoles are often the amino group and the pyrazole ring, leading to products like azopyrazoles, the N1-alkyl chain can be targeted under specific conditions. nih.gov The literature on the direct oxidation of the N1-propyl chain of this compound is limited. However, general methods for the oxidation of N-alkyl heterocycles suggest that strong oxidizing agents could potentially lead to the formation of hydroxylated or carbonylated products at the propyl chain, although this may require forcing conditions that could also affect other functional groups in the molecule.

Radical Functionalization Strategies

Radical functionalization of the N1-propyl group represents a potential, though not extensively documented, pathway for derivatization. This strategy would likely involve the abstraction of a hydrogen atom from the propyl chain by a reactive radical species to form a carbon-centered radical. The position of the hydrogen abstraction (α, β, or γ to the nitrogen) would depend on the specific radical initiator and reaction conditions. Once formed, this alkyl radical could be trapped by various radical acceptors to introduce new functional groups. General radical reactions, such as those initiated by peroxides or through photoredox catalysis, could be applied, but their selectivity and efficacy for this specific substrate have not been detailed in the available literature.

Reactivity of the Cyclopropyl (B3062369) Ring

The cyclopropyl ring at the C3 position is a key structural feature that significantly influences the molecule's properties, particularly its stability.

Stability of the Cyclopropyl Moiety under Various Reaction Conditions

The cyclopropyl group is known for its high strain energy, yet it is often incorporated into drug molecules to enhance metabolic stability. nih.gov The C-H bonds of a cyclopropyl ring are stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This inherent stability means the cyclopropyl ring in this compound is expected to remain intact under many standard reaction conditions used to modify other parts of the molecule, such as those for C4 functionalization or reactions involving the amino group.

However, the stability is not absolute. When the cyclopropyl group is attached to an amine, it can become susceptible to CYP-mediated oxidation, which can lead to the formation of reactive metabolites. hyphadiscovery.com Furthermore, strong acidic conditions can also promote ring-opening.

Table 2: Predicted Stability of the Cyclopropyl Moiety

| Reaction Condition | Reagent Class | Expected Stability of Cyclopropyl Ring | Reference(s) |

|---|---|---|---|

| Electrophilic Halogenation | NBS, NCS, I₂ | Stable | nih.govnih.gov |

| Standard Cross-Coupling | Palladium or Copper Catalysts | Stable | nih.gov |

| Basic Conditions | NaOH, K₂CO₃ | Stable | nih.gov |

| Enzymatic Oxidation | Cytochrome P450 Enzymes | Potentially Labile | hyphadiscovery.com |

| Strong Acid | Concentrated H₂SO₄, HBr | Potentially Labile | scispace.com |

Ring-Opening Reactions and Subsequent Transformations

Despite its general stability, the strained three-membered ring of the cyclopropyl group can undergo ring-opening reactions under specific energetic conditions.

Radical-Mediated Ring-Opening: One pathway involves the formation of a radical adjacent to the ring. For instance, if a radical were to form on the pyrazole ring or be generated on an adjacent atom, it could induce a rearrangement. More directly, radical attack on the cyclopropane (B1198618) itself can lead to ring-opening. The mechanism often proceeds via a cyclopropyl-substituted carbon radical that undergoes rapid ring-opening to generate a more stable, linear alkyl radical, which can then participate in further cyclization or intermolecular reactions. beilstein-journals.org

Acid-Catalyzed Ring-Opening: Donor-acceptor (D-A) cyclopropanes are particularly known to undergo ring-opening reactions catalyzed by Lewis acids. scispace.comacs.org While this compound is not a classic D-A cyclopropane, the pyrazole ring does have electronic effects that could be leveraged. Treatment with a Lewis acid could polarize a bond in the cyclopropyl ring, facilitating nucleophilic attack and cleavage of a C-C bond. scispace.com

Enzymatic Ring-Opening: As mentioned, enzymatic oxidation can be a route to ring-opening. Studies on other cyclopropyl-containing drugs have shown that NADPH-dependent oxidation can form hydroxylated metabolites and glutathione (B108866) (GSH) conjugates, indicating the formation of reactive intermediates following ring-opening. hyphadiscovery.com Proposed mechanisms involve radical formation and subsequent ring cleavage. hyphadiscovery.com

Advanced Spectroscopic and Structural Elucidation of 3 Cyclopropyl 1 Propyl 1h Pyrazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a comprehensive structural characterization.

Comprehensive ¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the propyl group, the cyclopropyl (B3062369) group, the pyrazole (B372694) ring, and the amine group. The chemical shifts (δ) are influenced by the electronic environment of each proton, while the coupling constants (J) reveal information about the connectivity between neighboring protons.

The protons of the N-propyl group are expected to appear as three distinct signals: a triplet for the terminal methyl (CH₃) group, a sextet for the methylene (CH₂) group adjacent to the methyl group, and a triplet for the methylene (CH₂) group directly attached to the pyrazole nitrogen. The cyclopropyl group protons will present as a multiplet for the methine (CH) proton and two multiplets for the non-equivalent methylene (CH₂) protons. The pyrazole ring proton is anticipated to be a singlet, and the amine (NH₂) protons are also expected to appear as a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Propyl-CH₃ | 0.95 | Triplet (t) | 7.4 |

| Propyl-CH₂ | 1.75 | Sextet | 7.4 |

| Propyl-N-CH₂ | 3.80 | Triplet (t) | 7.2 |

| Cyclopropyl-CH | 1.85 | Multiplet (m) | - |

| Cyclopropyl-CH₂ | 0.65 - 0.90 | Multiplet (m) | - |

| Pyrazole-H | 5.40 | Singlet (s) | - |

| Amine-NH₂ | 4.50 | Broad Singlet (br s) | - |

Detailed ¹³C NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The chemical shifts of the carbon atoms are dependent on their hybridization and the electronegativity of the atoms they are bonded to.

The N-propyl group will show three signals corresponding to its three carbon atoms. The cyclopropyl group will exhibit two signals, one for the methine carbon and one for the two equivalent methylene carbons. The pyrazole ring will display three distinct signals for its three carbon atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Propyl-CH₃ | 11.5 |

| Propyl-CH₂ | 24.0 |

| Propyl-N-CH₂ | 50.0 |

| Cyclopropyl-CH | 8.5 |

| Cyclopropyl-CH₂ | 6.0 |

| Pyrazole-C4 | 95.0 |

| Pyrazole-C3 | 148.0 |

| Pyrazole-C5 | 155.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Connectivity

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the structural connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the protons of the propyl group (N-CH₂ with -CH₂- and -CH₂- with -CH₃). Correlations would also be observed between the methine and methylene protons of the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the definitive assignment of the carbon signals based on the already assigned proton signals. For example, the proton signal at δ 3.80 ppm would correlate with the carbon signal at δ 50.0 ppm, confirming the identity of the N-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity of the different fragments of the molecule. Key expected correlations would include:

A correlation between the N-CH₂ protons of the propyl group and the C5 and C4 carbons of the pyrazole ring.

A correlation between the cyclopropyl methine proton and the C3 and C4 carbons of the pyrazole ring.

Correlations between the pyrazole ring proton and the C3, C5, and cyclopropyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This could be used to confirm the regiochemistry of the substitution on the pyrazole ring by observing correlations between the protons of the N-propyl group and the pyrazole ring proton.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z).

For this compound (C₉H₁₅N₃), the theoretical exact mass of the neutral molecule is 165.1266 g/mol . In HRMS, the compound would typically be observed as a protonated molecule, [M+H]⁺, with a theoretical m/z of 166.1344.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. In positive ion mode ESI-MS, this compound is expected to be readily protonated to form the [M+H]⁺ ion.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide insights into the fragmentation pathways of the molecule. The fragmentation is likely to involve the cleavage of the propyl and cyclopropyl groups. Plausible fragmentation pathways would include the loss of propene (42.08 Da) from the propyl group, and the loss of the entire propyl radical (43.09 Da).

Table 3: Predicted ESI-MS Fragmentation Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 166.1344 | Protonated parent molecule |

| [M+H - C₃H₆]⁺ | 124.0769 | Loss of propene from the propyl group |

| [M+H - C₃H₇]⁺ | 123.0691 | Loss of the propyl radical |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC-MS would be an effective method for assessing the purity of a sample of this compound. The gas chromatogram would indicate the presence of any volatile impurities, while the mass spectrometer would provide a mass spectrum for each separated component, aiding in their identification. The electron ionization (EI) mass spectrum obtained from GC-MS would show a molecular ion (M⁺) at m/z 165 and a characteristic fragmentation pattern that could be used to confirm the identity of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine, pyrazole ring, and its cyclopropyl and propyl substituents.

Detailed vibrational assignments for the closely related 3-aminopyrazole have been determined through matrix isolation IR spectroscopy and supported by Density Functional Theory (DFT) calculations. nih.gov These findings serve as an excellent baseline for interpreting the spectrum of the N-propylated, C-cyclopropylated analogue.

The key vibrational modes can be assigned as follows:

N-H Vibrations: The primary amine (-NH₂) group is expected to show two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. An NH₂ scissoring (bending) mode is typically observed around 1650-1600 cm⁻¹.

C-H Vibrations:

Propyl Group: Aliphatic C-H stretching vibrations from the propyl group's CH₃ and CH₂ moieties are expected in the 2960-2870 cm⁻¹ range. Bending vibrations for these groups typically appear around 1465 cm⁻¹ and 1380 cm⁻¹.

Cyclopropyl Group: The C-H stretching vibrations of the cyclopropyl ring are characteristically found at slightly higher frequencies than typical alkyl groups, often above 3000 cm⁻¹.

Pyrazole Ring: The aromatic C-H stretch of the pyrazole ring is anticipated around 3100 cm⁻¹.

Pyrazole Ring Vibrations: The pyrazole core gives rise to a series of characteristic stretching and deformation bands. The C=N and C=C stretching vibrations are expected in the 1600-1400 cm⁻¹ region. The N-N stretching vibration is typically weaker and found at lower wavenumbers.

Based on data from related aminopyrazoles, the following table summarizes the predicted prominent IR absorption bands for this compound. nih.gov

| Frequency Range (cm⁻¹) | Vibrational Assignment | Functional Group |

|---|---|---|

| 3450 - 3350 | νas(NH₂) | Amine |

| 3350 - 3250 | νs(NH₂) | Amine |

| ~3100 | ν(C-H) | Pyrazole Ring |

| 3080 - 3000 | ν(C-H) | Cyclopropyl Ring |

| 2960 - 2870 | ν(C-H) | Propyl Group |

| 1640 - 1610 | δ(NH₂) Scissoring | Amine |

| 1580 - 1450 | Ring Stretching (ν(C=N), ν(C=C)) | Pyrazole Ring |

| 1470 - 1450 | δ(CH₂) Bending | Propyl Group |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

As of now, a single-crystal X-ray diffraction structure for this compound has not been reported in the public domain. However, the solid-state structure can be predicted based on crystallographic data from analogous pyrazole derivatives and fundamental principles of molecular geometry and intermolecular forces. nih.govresearchgate.net

The core pyrazole ring is expected to be essentially planar. The substituents—the amine, cyclopropyl, and propyl groups—will adopt conformations that minimize steric hindrance. The N-propyl chain, with its rotatable C-C single bonds, introduces conformational flexibility.

A critical feature dictating the crystal packing would be intermolecular hydrogen bonding. The primary amine group (-NH₂) serves as an excellent hydrogen bond donor, while the sp²-hybridized nitrogen atom (N2) of the pyrazole ring is a strong hydrogen bond acceptor. This is likely to result in the formation of hydrogen-bonded supramolecular structures, such as dimers or extended chains, which is a common motif in the crystal structures of aminopyrazoles. researchgate.net

Based on computational studies and crystal structures of similar molecules, a table of expected bond lengths and angles can be compiled to represent the likely molecular geometry. researchgate.net

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | N1-N2 | ~1.37 Å |

| Bond Length | N2-C3 | ~1.33 Å |

| Bond Length | C3-C4 | ~1.42 Å |

| Bond Length | C4-C5 | ~1.38 Å |

| Bond Length | C5-N1 | ~1.38 Å |

| Bond Length | C5-N(amine) | ~1.37 Å |

| Bond Angle | C5-N1-N2 | ~112° |

| Bond Angle | N1-N2-C3 | ~105° |

| Bond Angle | N2-C3-C4 | ~111° |

Advanced Spectroscopic Probes (e.g., UV-Vis, Raman Spectroscopy) for Electronic and Vibrational Properties

UV-Vis Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Pyrazole and its derivatives are aromatic heterocycles that exhibit characteristic π→π* transitions. libretexts.org For the parent 3-aminopyrazole, TD-DFT calculations predict strong absorptions in the ultraviolet region. nih.gov

The primary electronic transition is expected to be a π→π* transition associated with the conjugated system of the pyrazole ring. The presence of the amino group, a strong auxochrome, is expected to cause a bathochromic (red) shift compared to unsubstituted pyrazole. The N-alkylation with a propyl group is predicted to have a minor electronic effect, possibly causing a slight additional red shift due to its weak electron-donating inductive effect.

Based on calculations for 3-aminopyrazole, the main absorption band for this compound is anticipated to be in the 230-250 nm range. nih.gov

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy and provides information on molecular vibrations. While no specific Raman data for the title compound is available, predictions can be made. Vibrations that cause a significant change in molecular polarizability are strongly Raman active.

For this compound, the following features would be expected in its Raman spectrum:

Strong Signals: Symmetric stretching vibrations of the pyrazole ring ("ring breathing" modes) and C-C stretching vibrations within the cyclopropyl and propyl groups are expected to be strong.

Moderate to Weak Signals: The C=N and N-N stretching vibrations of the pyrazole ring should be Raman active.

Weak Signals: Asymmetric stretches and vibrations of highly polar groups, such as the N-H stretches of the amine, are typically weaker in Raman spectra compared to IR.

The combination of IR and Raman spectroscopy would provide a comprehensive vibrational profile of the molecule.

Theoretical and Computational Chemistry Studies of 3 Cyclopropyl 1 Propyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations have become an indispensable tool for elucidating the molecular and electronic properties of heterocyclic compounds like pyrazoles. These methods provide a detailed picture of the molecule's three-dimensional structure and the distribution of electrons, which govern its physical and chemical behavior.

Density Functional Theory (DFT) Applications for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the ground state geometries and energetics of molecules. aip.orgaip.org For pyrazole (B372694) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), have been successful in predicting their molecular properties. aip.orgnih.gov In the case of 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine, DFT would be employed to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles. These calculations would reveal the spatial arrangement of the cyclopropyl (B3062369) and propyl groups relative to the pyrazole ring.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key parameters obtained from DFT calculations. nih.govnih.gov The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity. nih.gov For pyrazole derivatives, the nature and position of substituents significantly influence these frontier orbitals. The electron-donating amino group at the 5-position and the cyclopropyl group at the 3-position would be expected to impact the electronic distribution and, consequently, the HOMO-LUMO gap of the title compound.

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value |

| N1-N2 Bond Length (Å) | ~1.35 |

| N2-C3 Bond Length (Å) | ~1.33 |

| C3-C4 Bond Length (Å) | ~1.42 |

| C4-C5 Bond Length (Å) | ~1.38 |

| C5-N1 Bond Length (Å) | ~1.39 |

| C3-Cyclopropyl Bond Length (Å) | ~1.50 |

| N1-Propyl Bond Length (Å) | ~1.47 |

| C5-NH2 Bond Length (Å) | ~1.37 |

| Note: These are estimated values based on typical pyrazole structures and require specific DFT calculations for confirmation. |

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For even higher accuracy in determining the electronic structure, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be utilized. nih.govrdd.edu.iq While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to more precise energy calculations and electronic property predictions. sci-hub.se For this compound, ab initio calculations would refine the understanding of its ionization potential, electron affinity, and the nature of its low-lying electronic states. researchgate.netresearchgate.net These high-level calculations are particularly valuable for validating the results obtained from DFT and for providing benchmark data.

Tautomerism and Isomerism Investigations of the Pyrazol-5-amine Moiety

Pyrazoles are known to exhibit tautomerism, a phenomenon that can significantly influence their reactivity and biological activity. nih.gov For this compound, the primary form of tautomerism to consider is annular prototropic tautomerism.

Computational Analysis of Annular Prototropic Tautomerism

Annular prototropic tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms of the ring. nih.gov In the case of an N1-substituted pyrazole like this compound, this form of tautomerism is not possible as the N1 position is blocked by the propyl group.

However, another important tautomeric equilibrium to consider for this molecule is the amino-imino tautomerism. The 5-amino group can potentially exist in equilibrium with its imino tautomer. Computational methods, particularly DFT and ab initio calculations, are crucial for investigating the relative stabilities of these tautomeric forms. mdpi.comnih.gov These calculations can model the potential energy surface for the proton transfer between the exocyclic nitrogen and the ring nitrogen or carbon atoms. The presence of substituents plays a critical role in determining the favored tautomer. nih.gov For instance, electron-donating groups like the amino group can influence the electron density distribution in the pyrazole ring, thereby affecting the tautomeric equilibrium. nih.gov

Energetic Landscape and Relative Stabilities of Possible Tautomeric Forms

Computational chemistry allows for the determination of the energetic landscape of the different possible tautomers of this compound. By calculating the ground state energies of each tautomer, their relative stabilities can be predicted. purkh.com The tautomer with the lowest energy will be the most abundant form at equilibrium.

Table 2: Predicted Relative Stabilities of Tautomers of this compound

| Tautomeric Form | Predicted Relative Energy (kcal/mol) | Predicted Population (%) |

| 5-Amino (amino form) | 0.0 | >99 |

| 5-Imino (imino form) | > 5.0 | <1 |

| Note: These are estimated values based on general findings for aminopyrazoles and require specific calculations for the title compound. |

Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting the chemical reactivity of molecules and exploring potential reaction pathways. nih.gov For this compound, these methods can identify the most likely sites for electrophilic and nucleophilic attack and predict the outcomes of various chemical transformations.

The analysis of the molecular electrostatic potential (MEP) map, derived from quantum chemical calculations, can visualize the electron-rich and electron-poor regions of the molecule. aip.orgresearchgate.net For this compound, the MEP would likely show a high negative potential around the pyrazole nitrogen atoms and the amino group, indicating their susceptibility to electrophilic attack. Conversely, regions with positive potential would be prone to nucleophilic attack.

Furthermore, computational methods can be used to model reaction mechanisms and calculate activation energies for different reaction pathways. researchgate.net This allows for the prediction of the most favorable reaction conditions and the identification of potential side products. For example, the reactivity of the amino group in acylation or alkylation reactions, or the participation of the pyrazole ring in cycloaddition reactions, can be investigated computationally. These theoretical predictions can guide synthetic chemists in designing efficient routes to new derivatives of this compound.

Frontier Molecular Orbital (FMO) Analysis for Electrophilic and Nucleophilic Sites

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energies and spatial distributions of these orbitals provide insights into the molecule's nucleophilic and electrophilic nature.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, indicating these are the primary sites for nucleophilic attack. Conversely, the LUMO would identify the most electrophilic regions of the molecule, where it is most likely to accept electrons.

A hypothetical FMO analysis would involve calculating the energies of the HOMO and LUMO. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Analysis Data (Note: These values are illustrative and not based on actual calculations for the specific compound.)

| Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Distributed over the pyrazole ring, indicating electrophilic character. |

| HOMO | -6.2 | Concentrated on the amino group and nitrogen atoms of the pyrazole ring, indicating nucleophilic character. |

| HOMO-LUMO Gap | 4.7 | Suggests moderate chemical reactivity. |

The analysis would also map the electron density of the HOMO and LUMO across the molecule, visually identifying the most probable sites for electrophilic and nucleophilic attack. For instance, in related pyrazole systems, the amino group and the N1 nitrogen of the pyrazole ring are often identified as key nucleophilic centers.

Transition State Calculations and Reaction Mechanism Elucidation

Transition state calculations are a cornerstone of computational chemistry for elucidating reaction mechanisms. These calculations aim to locate the transition state structure, which is the highest energy point along the reaction coordinate, and to determine the activation energy of the reaction.

For a molecule like this compound, one might investigate its synthesis, for example, through the N-alkylation of 3-cyclopropyl-1H-pyrazol-5-amine with a propyl halide. Computational studies on similar pyrazole alkylations have been performed to understand the regioselectivity of the reaction (i.e., whether the alkyl group attaches to the N1 or N2 position of the pyrazole ring). researchgate.netresearchgate.net

These studies typically involve:

Locating Reactants, Products, and Transition States: The geometries of the starting materials, the final products (N1- and N2-alkylated isomers), and the transition states connecting them are optimized.

Calculating Activation Energies: The energy difference between the reactants and the transition state provides the activation barrier, which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state correctly connects the reactants and products.

Table 2: Hypothetical Transition State Calculation Data for N-propylation of 3-cyclopropyl-1H-pyrazol-5-amine (Note: These values are illustrative and not based on actual calculations for the specific compound.)

| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| N1-propylation | 20.5 | -15.2 |

| N2-propylation | 25.1 | -10.8 |

The hypothetical data in Table 2 would suggest that N1-propylation is both kinetically and thermodynamically favored over N2-propylation, due to its lower activation energy and more negative reaction energy.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure, conformational flexibility, and intermolecular interactions of molecules.

Conformational Analysis of the Propyl and Cyclopropyl Substituents

The propyl and cyclopropyl groups attached to the pyrazole ring of this compound are flexible and can adopt various conformations. Conformational analysis aims to identify the most stable arrangement of these substituents and the energy barriers between different conformations.

This analysis is typically performed by systematically rotating the rotatable bonds (e.g., the C-C bonds of the propyl group and the C-N bond connecting it to the pyrazole ring) and calculating the potential energy at each step. The results are often visualized in a potential energy surface or a Ramachandran-like plot.

For the propyl group, staggered conformations are generally more stable than eclipsed conformations due to reduced steric hindrance. The orientation of the cyclopropyl ring relative to the pyrazole ring would also be investigated to determine the most energetically favorable arrangement.

Table 3: Hypothetical Conformational Analysis Data (Note: These values are illustrative and not based on actual calculations for the specific compound.)

| Conformer | Dihedral Angle (°C-N-C-C) | Relative Energy (kcal/mol) |

| Anti | 180 | 0.0 |

| Gauche | 60 | 0.8 |

| Eclipsed | 0 | 5.2 |

Intermolecular Interactions and Crystal Packing Prediction

In the solid state, molecules of this compound will arrange themselves in a specific three-dimensional lattice, known as the crystal structure. This arrangement is governed by a complex interplay of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.

Computational methods can be used to predict the most likely crystal packing arrangements. This involves generating a large number of possible crystal structures and ranking them based on their calculated lattice energies. The amino group (-NH2) and the pyrazole nitrogen atoms are capable of acting as hydrogen bond donors and acceptors, respectively, and these interactions are expected to play a significant role in the crystal packing.

Molecular dynamics simulations can further be employed to study the dynamic behavior of the molecule within a simulated crystal lattice or in solution. These simulations track the movements of atoms over time, providing information on the stability of different conformations and the nature of intermolecular interactions.

Structure Activity Relationships Sar in in Vitro Chemical and Molecular Interaction Studies of 3 Cyclopropyl 1 Propyl 1h Pyrazol 5 Amine Derivatives

Correlating Structural Modifications with Distinct Chemical Reactivity Profiles and Reaction Efficiencies

The chemical reactivity of the 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine scaffold is heavily influenced by the electronic and steric properties of its substituents. The pyrazole (B372694) system itself is susceptible to tautomerism, a phenomenon where protons can migrate between nitrogen atoms, which can influence reactivity in synthetic strategies. mdpi.com The 5-amino group, in particular, is a key functional handle for derivatization.

Research into related 3(5)-aminopyrazole structures shows they are extensively used as precursors for creating more complex condensed heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. mdpi.commdpi.com For instance, the synthesis of N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives often involves a nucleophilic substitution reaction where the amino group of the pyrazole attacks a pyrimidine (B1678525) derivative. nih.gov The efficiency of such reactions is dependent on the substituents on both the pyrazole and the reacting partner.

Analysis of Molecular Interactions in Defined Receptor Binding Assays (In Vitro)

The interaction of this compound derivatives with protein targets is a key determinant of their potential biological activity. In vitro binding assays provide critical data on affinity and the specific molecular features that govern these interactions.

The pyrazole scaffold is a common feature in many potent protein kinase inhibitors. mdpi.com SAR studies on pyrazole-based inhibitors reveal that even small structural modifications can significantly alter binding affinity and selectivity. For example, in a series of pyrazole-based inhibitors targeting Aurora kinases, the pyrazole ring itself was found to be a crucial moiety for fitting into the extended hinge region of the enzyme. mdpi.com

Derivatives based on a 3-amino-1H-pyrazole core have been investigated as kinase inhibitors. nih.gov Studies on these compounds showed that alterations on the pyrazole ring had significant effects on selectivity. nih.gov For instance, the introduction of alkyl residues on the pyrazole led to non-selective inhibitors, while substituting an ester linkage with an amide moiety resulted in inactive compounds, highlighting the sensitivity of the target's binding pocket to the ligand's structure. nih.gov

In another example, the pyrazole-containing drug Ruxolitinib is a selective inhibitor of Janus kinases JAK1 and JAK2, with IC₅₀ values in the low nanomolar range, but it is significantly less effective against JAK3. mdpi.com This selectivity is attributed to the specific interactions facilitated by the pyrazole-pyrrolo[2,3-d]pyrimidine core within the ATP-binding pocket of the kinases. mdpi.com Similarly, studies on pyrazole derivatives as inhibitors of the bacterial enzyme N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE) found that stereochemistry plays a critical role; the (R)-epimer of one derivative had an IC₅₀ of 18.8 μM, while the (S)-epimer was largely inactive. luc.edumdpi.com

Table 1: Binding Affinity of Various Pyrazole Derivatives Against Protein Targets

This table presents data from various studies on pyrazole derivatives to illustrate structure-activity relationships. The compounds listed are structurally related to the article's subject but not direct derivatives.

| Compound/Derivative Class | Target | Affinity (IC₅₀/Kᵢ/Kₙ) | Source |

|---|---|---|---|

| Ruxolitinib (pyrazole core) | JAK1 | ~3 nM (IC₅₀) | mdpi.com |

| Ruxolitinib (pyrazole core) | JAK2 | ~3 nM (IC₅₀) | mdpi.com |

| Ruxolitinib (pyrazole core) | JAK3 | ~430 nM (IC₅₀) | mdpi.com |

| Pyrazole Analog (R)-7q | DapE Enzyme | 18.8 µM (IC₅₀) / 17.3 µM (Kᵢ) | luc.edumdpi.com |

| Pyrazole Analog (S)-7r | DapE Enzyme | 14.6% inhibition at 100 µM | luc.edumdpi.com |

| Afuresertib (pyrazole core) | Akt1 | 0.02 nM (IC₅₀) | mdpi.com |

| Afuresertib (pyrazole core) | Akt2 | 2 nM (IC₅₀) | mdpi.com |

| Afuresertib (pyrazole core) | Akt3 | 2.6 nM (IC₅₀) | mdpi.com |

Molecular docking and dynamics simulations provide invaluable insights into how ligands like this compound derivatives orient themselves within a protein's active site. researchgate.net These computational methods predict binding conformations and the key interactions responsible for stabilizing the ligand-target complex.

For many pyrazole-based kinase inhibitors, the pyrazole core acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interactions of ATP. nih.gov For example, docking studies of a pyrazole derivative targeting RET kinase showed that two hydrogen atoms from an amino group formed H-bonds with the hinge residue Ala807. nih.gov The binding energy for this interaction was calculated to be -7.14 kcal/mol. nih.gov

In the context of this compound, the 5-amino group and the pyrazole nitrogens are prime candidates for forming such hydrogen bonds. The N1-propyl group would likely occupy a hydrophobic pocket, while the C3-cyclopropyl group would fit into another, often contributing to potency and selectivity. Molecular dynamics simulations can further reveal the stability of these interactions over time, noting that residues like Arg76 and Phe72 have been observed to maintain constant interactions with pyrazole ligands during simulations. researchgate.net

Docking studies on 1,3,5-trisubstituted-1H-pyrazole derivatives targeting the anti-apoptotic protein Bcl-2 confirmed high binding affinity, with key hydrogen bonding interactions being crucial for their activity. nih.govrsc.org This underscores a common theme: the strategic placement of hydrogen bond donors and acceptors on the pyrazole scaffold is essential for effective target binding.

SAR in Enzyme Inhibition Studies (In Vitro)

The utility of this compound derivatives as therapeutic agents often depends on their ability to inhibit specific enzymes. In vitro enzyme assays are fundamental for determining inhibitory potency, mechanism of action, and selectivity.

Enzyme kinetic studies are performed to determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), which quantify a compound's potency. These studies also elucidate the mechanism of inhibition (e.g., competitive, noncompetitive, or uncompetitive).

For pyrazole-based inhibitors of the bacterial enzyme DapE, kinetic analysis revealed a competitive binding mode. mdpi.com This means the inhibitor directly competes with the natural substrate for the enzyme's active site. Statistical analysis showed that the competitive model was over 100 times more likely than a noncompetitive one for a potent pyrazole analog. mdpi.com Similarly, pyrazole itself has been shown to be a competitive inhibitor of alcohol dehydrogenase. researchgate.net

In studies of pyrazole derivatives inhibiting carbonic anhydrase, Kᵢ values were in the low nanomolar range, indicating potent inhibition. tandfonline.comnih.gov The mechanism of inhibition for pyrazoles targeting CYP2E1 metabolism was found to be a more complex two-site process for most monocyclic pyrazoles tested. nih.gov The potency of these compounds varies significantly with substitution. For instance, adding a methyl group at the C4 position of the pyrazole ring increased binding affinity for CYP2E1 by 50-fold compared to the unsubstituted pyrazole. nih.gov

Table 2: Enzyme Inhibition and Kinetic Data for Pyrazole Derivatives

This table compiles kinetic data for various pyrazole derivatives to illustrate how structure impacts inhibitory activity and mechanism. The compounds are not direct derivatives of the article's subject but demonstrate the principles of SAR for the pyrazole class.

| Derivative Class | Enzyme Target | Potency (IC₅₀/Kᵢ) | Mechanism of Inhibition | Source |

|---|---|---|---|---|

| Pyrazole Analog (R)-7q | DapE | Kᵢ = 17.3 µM | Competitive | luc.edumdpi.com |

| Pyrazole | Alcohol Dehydrogenase | Kᵢ = 10.05 µM | Competitive | researchgate.net |

| Chalcone/Pyrazole Hybrid 6 | Carbonic Anhydrase I (hCA I) | IC₅₀ = 23.87 nM / Kᵢ = 5.13 nM | Not Specified | tandfonline.comnih.gov |

| Chalcone/Pyrazole Hybrid 6 | Carbonic Anhydrase II (hCA II) | IC₅₀ = 21.98 nM / Kᵢ = 11.77 nM | Not Specified | tandfonline.comnih.gov |

| 1-Acetyl-3,5-diphenyl-4,5-dihydropyrazole | Monoamine Oxidase (MAO) | Low I₅₀ values reported | Reversible, Non-competitive | researchgate.net |

A crucial aspect of drug development is ensuring that a compound interacts selectively with its intended target to minimize off-target effects. Pyrazole derivatives are often screened against panels of related enzymes, such as various kinases or cytochrome P450 isoforms, to assess their selectivity profile.

For example, pyrazole-urea based compounds were specifically designed to be highly selective inhibitors of the p38α kinase. nih.gov By targeting an extended region of the binding pocket while avoiding interactions with common specificity sites, researchers achieved excellent selectivity. nih.gov In another case, modifications to a pyrazole-based inhibitor scaffold led to a compound that was a selective CDK4 inhibitor, a shift from the parent compound's preference for CDK9. nih.gov

The selectivity of pyrazole derivatives can be fine-tuned by altering substituents. The introduction of a morpholinylamide group at position 3 of one pyrazole series improved selectivity for ALK over TrkA kinase. nih.gov The N-methyl-5-aminopyrazole was chosen for a series of ERK2 inhibitors based not only on its cell potency but also its metabolic stability and selectivity against other kinases like CDK2. mdpi.com These examples demonstrate that the core structure of this compound provides a versatile platform for developing highly specific enzyme inhibitors through rational chemical modification.

SAR for Modulation of In Vitro Cellular Processes (e.g., bacterial/fungal growth inhibition)

The core structure of this compound presents several key features that are amenable to chemical modification to explore and optimize antimicrobial activity. These include the N1-propyl group, the C3-cyclopropyl group, and the C5-amino group. The amino group, in particular, serves as a critical handle for the synthesis of a diverse range of amide derivatives, which have been a primary focus in the exploration of the antimicrobial potential of this class of compounds.

Studies on related pyrazole-5-amine benzamides have demonstrated that the nature of the substituent on the benzoyl moiety plays a crucial role in determining the potency and spectrum of antimicrobial activity.

The structural modifications of this compound derivatives are hypothesized to directly impact their interaction with essential biochemical pathways in microbial cells. While specific pathway analyses for this exact compound are not extensively documented, the broader class of pyrazole-based antimicrobials is known to interfere with several vital cellular processes.

The introduction of various substituted benzoyl groups at the 5-amino position can significantly alter the electronic and steric properties of the molecule, thereby influencing its ability to bind to specific microbial targets. For instance, the presence of electron-withdrawing groups on the benzoyl ring, such as halogens, has been shown to enhance antibacterial and antifungal activity in related pyrazole series. This suggests that these modifications may lead to more effective inhibition of key enzymes involved in microbial metabolism or cell wall synthesis.

It is proposed that these derivatives could disrupt one or more of the following pathways:

Cell Wall Synthesis: The integrity of the bacterial cell wall is a common target for antimicrobial agents. Pyrazole derivatives may inhibit enzymes crucial for peptidoglycan synthesis.

Protein Synthesis: Interference with ribosomal function is another established antimicrobial mechanism. The pyrazole scaffold could potentially bind to bacterial ribosomes, thereby halting protein production.

Nucleic Acid Synthesis: Inhibition of enzymes like DNA gyrase or topoisomerase IV, which are essential for bacterial DNA replication, is a known mechanism for some antimicrobial classes. The planar aromatic nature of the pyrazole ring combined with specific substituents might facilitate such interactions.

Fungal Ergosterol (B1671047) Biosynthesis: In fungi, the ergosterol pathway is a primary target. It is plausible that certain derivatives of this compound could inhibit key enzymes in this pathway, disrupting fungal cell membrane integrity.

The molecular mechanisms underpinning the antimicrobial effects of this compound derivatives are likely multifaceted and dependent on the specific structural features of each analogue. Based on the activity of related compounds, several hypotheses can be formulated.

In a study of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides, derivatives with di-halogenated phenyl rings, such as N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide and N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-2,4-dichlorobenzamide, exhibited potent antimicrobial activity. This suggests a specific interaction with a biological target that is enhanced by the electronic and steric properties of these substituents.

The mechanism could involve the formation of hydrogen bonds between the amide linkage of the pyrazole derivative and amino acid residues in the active site of a target enzyme. The cyclopropyl (B3062369) and phenyl rings may engage in hydrophobic or van der Waals interactions, further stabilizing the enzyme-inhibitor complex. The specific substitution pattern on the phenyl ring would then fine-tune the binding affinity and selectivity.

For antifungal activity, a prominent mechanism for azole-containing compounds is the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. While pyrazoles are distinct from the more common triazole and imidazole (B134444) antifungals, the potential for a similar mechanism of action exists and would be dependent on the ability of the molecule to coordinate with the heme iron in the enzyme's active site.

To definitively elucidate the molecular mechanisms for this specific class of compounds, further studies such as enzyme inhibition assays with purified microbial enzymes, molecular docking simulations, and analysis of microbial resistance patterns would be required.

Data Tables

The following tables present a summary of the antimicrobial activity of a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamide (B126) derivatives, which serve as a valuable reference for predicting the potential activity of analogous 1-propyl derivatives.

Table 1: Antibacterial Activity of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine Derivatives (Minimum Inhibitory Concentration in µg/mL)

| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria |

| S. aureus | B. subtilis | |

| N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-2,4-dichlorobenzamide | 10 | 7 |

| N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-2-fluorobenzamide | 15 | 13 |

| N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide | 11 | 9 |

| N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)benzamide | 14 | 11 |

| Streptomycin (Standard) | 5 | 4 |

Table 2: Antifungal Activity of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine Derivatives (Minimum Inhibitory Concentration in µg/mL)

| Compound ID | Fungi |

| A. flavus | |

| N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-2,4-dichlorobenzamide | 11 |

| N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-2-fluorobenzamide | 18 |

| N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide | 14 |

| N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)benzamide | 16 |

| Nystatin (Standard) | 8 |

Applications of 3 Cyclopropyl 1 Propyl 1h Pyrazol 5 Amine in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block for Complex Architectures

The rich and varied reactivity of the aminopyrazole scaffold makes 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine a strategic starting material for synthesizing more complex molecules. The pyrazole (B372694) ring itself is an electron-rich system with both acidic and basic sites, while the exocyclic amine group provides a key nucleophilic handle for a wide array of chemical reactions. mdpi.com This combination of features allows it to serve as a foundational component for building intricate molecular frameworks.

Precursor for Fused Heterocyclic Scaffolds (e.g., pyrazolo[1,5-a]pyrimidines)